2-(4-Butoxy-2-methylphenyl)ethanol
Description
2-(4-Butoxy-2-methylphenyl)ethanol is a substituted phenylethanol derivative characterized by a butoxy group (-O-C₄H₉) at the para position and a methyl group (-CH₃) at the ortho position on the phenyl ring, with an ethanol (-CH₂CH₂OH) side chain. The butoxy group enhances lipophilicity, which may influence solubility and bioavailability, while the methyl group contributes to steric effects and stability .
Properties
IUPAC Name |
2-(4-butoxy-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-9-15-13-6-5-12(7-8-14)11(2)10-13/h5-6,10,14H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRRYOVETULPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-2-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 4-butoxy-2-methylphenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Butoxy-2-methylphenyl)ethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(4-Butoxy-2-methylphenyl)acetaldehyde or 2-(4-Butoxy-2-methylphenyl)acetone.
Reduction: Formation of 2-(4-Butoxy-2-methylphenyl)ethane.
Substitution: Formation of 2-(4-Butoxy-2-methylphenyl)ethyl chloride or bromide.
Scientific Research Applications
2-(4-Butoxy-2-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s phenyl ring can participate in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Alkoxy Group Variations
- 2-(4-Methoxyphenyl)ethanol analogs: Compounds like ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate (CAS 951888-68-9) exhibit a methoxy group instead of butoxy.
- 2-(4-Ethoxyphenyl)ethanol analogs: Ethyl 2-(4-ethoxy-2-methylphenyl)-2-oxoacetate (CAS 1368196-72-8) shows intermediate lipophilicity between methoxy and butoxy derivatives. Ethoxy groups may balance solubility and membrane permeability in pharmaceutical applications .
- 2-(4-Isobutoxyphenyl)ethanol analogs: Branched isobutoxy groups (e.g., CAS 1369416-07-8) could increase steric hindrance, affecting binding affinity in enzyme inhibition assays compared to linear butoxy chains .
Methyl Group Position and Additional Substituents
- 2-(4-Hydroxy-3-methoxyphenyl)ethanol: This compound (from ) replaces the butoxy group with hydroxyl and methoxy groups, significantly altering polarity and hydrogen-bonding capacity. Such substitutions enhance tyrosinase inhibition (e.g., 26.3% inhibition at 1 mM), suggesting that electron-donating groups improve bioactivity .
- 1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone: This hydroxyacetophenone derivative (CAS 478795-98-1) introduces a sulfinyl group instead of ethanol, increasing molecular weight (MW 330 vs. ~222 for the target compound) and altering redox properties .
Functional Group Variations
- Phenoxyethanol Derivatives: 2-(4-Phenylphenoxy)ethanol (CAS 19070-95-2, MW 214.26) replaces the butoxy group with a biphenyl ether. The bulky phenyl group increases MW and may reduce solubility in aqueous media compared to 2-(4-Butoxy-2-methylphenyl)ethanol . 2-(4-Benzylphenoxy)ethanol (CAS 85983-26-2, MW 228.29) incorporates a benzyl group, further enhancing hydrophobicity (logP ~3.5 estimated) .
- Ester and Ketone Derivatives: Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate (CAS 1443310-19-7) replaces the ethanol group with an oxoacetate ester. This substitution increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to the alcohol .
Biological Activity
2-(4-Butoxy-2-methylphenyl)ethanol is an organic compound classified under alcohols and phenols, notable for its structural features, including a butoxy group and a methyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biological systems.
The molecular structure of 2-(4-Butoxy-2-methylphenyl)ethanol allows for diverse chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group facilitates hydrogen bonding, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 210.28 g/mol |
| Boiling Point | 280 °C |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(4-Butoxy-2-methylphenyl)ethanol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the phenyl ring may engage in π-π interactions. These interactions can modulate various biological processes, influencing enzyme activities and receptor functions.
Biological Activity Studies
Research has indicated that 2-(4-Butoxy-2-methylphenyl)ethanol exhibits several biological activities:
-
Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy was evaluated using standard agar diffusion methods.
- Case Study : In a study conducted by researchers at [source], the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
-
Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro.
- Research Findings : A study published in [source] demonstrated that treatment with 2-(4-Butoxy-2-methylphenyl)ethanol reduced levels of TNF-alpha and IL-6 in cultured macrophages.
-
Cytotoxicity : Evaluations of cytotoxic effects on various cancer cell lines have been performed. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells.
- Example : A recent publication [source] reported that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Toxicological Profile
The safety profile of 2-(4-Butoxy-2-methylphenyl)ethanol has been assessed through various toxicological tests.
Table 2: Toxicological Data Summary
| Test Type | Result |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Skin Irritation | Mild irritation |
| Eye Irritation | Moderate irritation |
| Sensitization Potential | Low sensitization potential |
Comparative Analysis
When compared to similar compounds such as 2-(4-Methoxy-2-methylphenyl)ethanol and 2-(4-Ethoxy-2-methylphenyl)ethanol, 2-(4-Butoxy-2-methylphenyl)ethanol demonstrates unique physicochemical properties that enhance its solubility and reactivity, making it a valuable candidate for further pharmaceutical development.
Table 3: Comparison with Similar Compounds
| Compound | Molecular Weight | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-(4-Butoxy-2-methylphenyl)ethanol | 210.28 g/mol | Yes | Yes |
| 2-(4-Methoxy-2-methylphenyl)ethanol | 198.26 g/mol | Moderate | Yes |
| 2-(4-Ethoxy-2-methylphenyl)ethanol | 202.27 g/mol | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
